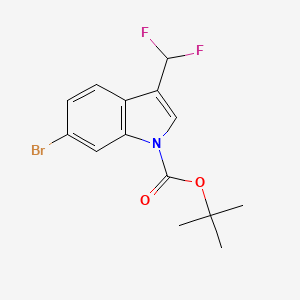

tert-Butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

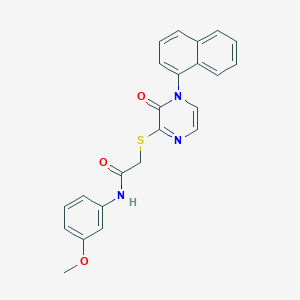

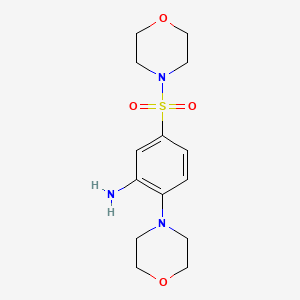

Tert-Butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate (TBFMC) is an organic compound that has been studied for its potential application in scientific research. TBFMC is a brominated difluoromethylated indole derivative that has been used in a variety of synthetic reactions, including the synthesis of a range of biologically active compounds. TBFMC is also known to exhibit a range of biochemical and physiological effects, which makes it a useful tool in a variety of research areas.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

tert-Butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate plays a significant role in the synthesis of complex molecules and chemical transformations. For instance, it has been used in the synthesis of annulated γ-carbolines through palladium-catalyzed intramolecular iminoannulation of alkynes, showcasing its utility in creating gamma-carboline derivatives with an additional ring fused across the indole structure. This process has been demonstrated to yield a variety of gamma-carboline derivatives in good to excellent yields, highlighting its versatility in organic synthesis (Zhang & Larock, 2002), (Zhang & Larock, 2003).

Catalytic Applications

This compound has also found applications in catalysis, such as in the selective aerobic oxidation of allylic and benzylic alcohols. The presence of copper(I) chloride allows tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate to act as a catalyst for this process, efficiently converting a variety of primary and secondary allylic and benzylic alcohols into the corresponding α,β-unsaturated carbonyl compounds. This showcases its role in facilitating chemoselective oxidations without affecting non-allylic alcohols (Shen et al., 2012).

Synthesis of Amines and Amino Acids

The versatility of tert-butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate extends to the synthesis of amines and amino acids. It has been employed in the synthesis of indoles and anilines using tert-butyl sulfinamide as an ammonia surrogate. This methodology allows for the preparation of indoles and anilines with sensitive functional groups, indicating its utility in synthesizing bioactive molecules and pharmaceutical intermediates with high functional group tolerance (Prakash et al., 2011).

Advanced Organic Syntheses

Moreover, this compound has been a precursor in advanced organic syntheses, such as the preparation of spirocyclic indoline lactones and difluoromethylated quinazolic acid derivatives. These syntheses demonstrate the compound's role in facilitating complex cyclization reactions and its importance in the development of novel cyclic amino acids and lactone structures, which could have implications in pharmaceutical development and material sciences (Hao et al., 2000), (Hodges et al., 2004).

Eigenschaften

IUPAC Name |

tert-butyl 6-bromo-3-(difluoromethyl)indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrF2NO2/c1-14(2,3)20-13(19)18-7-10(12(16)17)9-5-4-8(15)6-11(9)18/h4-7,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVCCTJXMNLPCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride](/img/structure/B2873124.png)

![4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2873127.png)

![2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2873128.png)

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2873133.png)

![(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2873142.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2873144.png)